N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide
Description
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a 5,5-dioxo moiety. The acetamide side chain is linked to a 2-methylphenoxy group, which contributes to its unique physicochemical and biological properties. Its synthesis likely involves multi-step reactions, including cyclization and amidation, as inferred from analogous compounds (e.g., ).
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-7-5-6-8-15(12)25-9-16(22)19-17-13-10-26(23,24)11-14(13)20-21(17)18(2,3)4/h5-8H,9-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKOIHRYDDPGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide is a synthetic compound with a complex thieno[3,4-c]pyrazole structure. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A thieno[3,4-c]pyrazole core , which is known for its biological activity.
- A tert-butyl group , enhancing lipophilicity and potentially influencing solubility and membrane permeability.
- A methylphenoxy substituent , which may affect the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing the thieno[3,4-c]pyrazole core exhibit significant antimicrobial activity. For instance:
- In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects .
Anticancer Activity
The anticancer potential of this compound has been explored through various screening methods:
- A study identified novel anticancer compounds through drug library screening on multicellular spheroids, noting that thieno[3,4-c]pyrazole derivatives showed promising results against cancer cell lines .
The biological activity of this compound is thought to involve:
- Interaction with specific enzymes or receptors , leading to modulation of their activity.
- Potential inhibition of pathways involved in cell proliferation and survival in cancer cells.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-tert-butyl-5,5-dioxo-thieno[3,4-c]pyrazol)-2-(4-methoxyphenyl)acetamide | Similar thienopyrazole core | Different substituents affecting solubility |
| N-(2-tert-butylthieno[3,4-c]pyrazol)-2-(phenethyl)acetamide | Altered side chains | Distinct pharmacological profile |
This table highlights how variations in substituents can lead to significant differences in biological activities and applications.
Case Studies
- Antimicrobial Screening : A study focusing on the antimicrobial properties of thienopyrazole derivatives reported effective inhibition against Gram-positive and Gram-negative bacteria. The compound's structural features contributed to its binding affinity to bacterial enzymes .
- Anticancer Efficacy : In a multicellular spheroid model used for cancer research, compounds similar to N-(2-tert-butyl-5,5-dioxo-thieno[3,4-c]pyrazol)-2-(methylphenoxy)acetamide showed a dose-dependent reduction in cell viability across multiple cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism in Phenoxy Substituents
A closely related compound, N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide (), differs only in the position of the methyl group on the phenoxy ring (3-methyl vs. 2-methyl). This positional isomerism can significantly alter molecular interactions:
- Electronic Effects : The ortho-substituent (2-methyl) could induce greater electron-withdrawing effects compared to the meta-substituent (3-methyl), influencing solubility and reactivity.
Core Heterocycle Variations
Thieno[3,4-c]pyrrole Derivatives ():
- Structural Difference : Replacing the pyrazole ring with a pyrrole alters the electron distribution and hydrogen-bonding capacity.
- Functional Groups : The presence of ethoxy, methoxy, and methylsulfonyl substituents in ’s compound may enhance solubility but reduce metabolic stability compared to the tert-butyl and dioxo groups in the target compound.
Complex Acetamide Derivatives
Compounds in and feature extended backbones, such as hexan-2-yl and indazol-pyridinyl groups:
- Pharmacokinetic Implications : Bulky substituents (e.g., 2-oxotetrahydropyrimidin-1(2H)-yl in ) may improve target affinity but compromise bioavailability due to increased molecular weight.
- Synthetic Complexity : Multi-step syntheses (e.g., ) suggest challenges in scalability compared to the target compound’s simpler structure.
Crystallographic and Hydrogen-Bonding Analysis
The target compound’s crystal structure likely employs SHELX programs () for refinement, with hydrogen-bonding patterns analyzed via graph-set theory (). Key considerations:
- Hydrogen Bonds : The 5,5-dioxo group may act as a hydrogen-bond acceptor, stabilizing crystal packing.
- Comparison with Analogs: The 3-methylphenoxy isomer () might exhibit different packing efficiencies due to substituent positioning.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide to improve yield and purity?
- Methodology :
- Use microwave-assisted synthesis to reduce reaction time and by-product formation, as demonstrated for analogous thieno-pyrazol derivatives .
- Optimize solvent systems (e.g., xylene for cyclization steps) and catalysts (e.g., palladium acetate for coupling reactions) to enhance regioselectivity .
- Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates/final products using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What functional groups in this compound are critical for its chemical reactivity and biological activity?
- Key Functional Groups :
- Thieno[3,4-c]pyrazole core : Provides rigidity and π-stacking potential for target binding .
- 2-Methylphenoxy acetamide moiety : Influences solubility and modulates interactions with hydrophobic enzyme pockets .
- 5,5-Dioxo group : Enhances metabolic stability by reducing susceptibility to oxidative degradation .
- Experimental Validation :
- Perform reactivity assays (e.g., nucleophilic substitution at the acetamide carbonyl) to map reactive sites .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermodynamic properties?
- Primary Techniques :
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks critical for target engagement .
- Differential scanning calorimetry (DSC) : Assesses thermal stability and polymorphic transitions .
- Infrared spectroscopy (IR) : Identifies vibrational modes of the dioxo and acetamide groups .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Approach :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward enzymes like COX-2 or kinases, leveraging the thieno-pyrazole scaffold’s rigidity .
- Apply quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., tert-butyl vs. phenyl groups) with bioactivity .
- Case Study :
- Substituent modifications at the 2-methylphenoxy position showed a 30% increase in kinase inhibition potency in analogues .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding kinetics .
- Analyze batch-to-batch purity via HPLC-MS to rule out impurities as confounding factors .
- Compare solvent systems (DMSO vs. aqueous buffers) to assess aggregation-driven false positives .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Protocol :
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and quantify degradation via LC-MS .
- Light exposure studies : Use controlled UV-Vis irradiation to evaluate photodegradation pathways .
- Microsomal stability tests : Employ liver microsomes to predict metabolic half-life .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties compared to other alkyl substituents?
- Comparative Analysis :
| Substituent | LogP | Metabolic Stability (t₁/₂) | Solubility (mg/mL) |
|---|---|---|---|
| tert-Butyl | 3.2 | 120 min | 0.8 |
| Methyl | 2.8 | 90 min | 1.5 |
| Phenyl | 3.5 | 60 min | 0.3 |
- The tert-butyl group balances lipophilicity and metabolic resistance, making it superior for CNS-targeted applications .
Methodological Recommendations
- For synthetic challenges , adopt Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .
- For biological data interpretation , integrate chemoinformatics tools (e.g., KNIME or Schrödinger) to harmonize disparate datasets .
- For structural ambiguity , combine NOESY NMR with density functional theory (DFT) to resolve conformational dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
